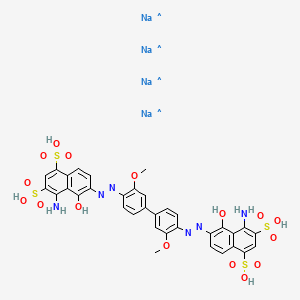

CID 137242217

Description

CID 137242217 is a compound cataloged in PubChem, a widely recognized database for chemical information. For instance, highlights the use of GC-MS and vacuum distillation to analyze compounds like CID (presumed to be this compound), suggesting it may belong to a class of organic molecules with distinct chromatographic and spectral profiles .

Properties

Molecular Formula |

C34H28N6Na4O16S4 |

|---|---|

Molecular Weight |

996.8 g/mol |

InChI |

InChI=1S/C34H28N6O16S4.4Na/c1-55-23-11-15(3-7-19(23)37-39-21-9-5-17-25(57(43,44)45)13-27(59(49,50)51)31(35)29(17)33(21)41)16-4-8-20(24(12-16)56-2)38-40-22-10-6-18-26(58(46,47)48)14-28(60(52,53)54)32(36)30(18)34(22)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;; |

InChI Key |

XMUKKAAPVCEUPN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na].[Na].[Na] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 137242217 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 137242217 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it could be studied for its potential effects on biological systems, including its interactions with proteins, enzymes, or other biomolecules. In medicine, this compound might be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. Additionally, in industry, this compound could be utilized in the development of new materials, pharmaceuticals, or chemical processes.

Mechanism of Action

The mechanism of action of CID 137242217 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic or industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 137242217, comparisons are drawn to compounds with analogous structural motifs or functional roles, as outlined in the evidence:

Table 1: Key Properties of this compound and Comparable Compounds

Structural and Functional Insights

- Steroid-like analogs (e.g., Taurocholic acid, CID 6675) : These compounds share a rigid steroid backbone, which is critical for binding to transporters or receptors. This compound may exhibit similar structural rigidity if it contains fused rings, though its specific topology remains unconfirmed .

- Phenolic derivatives (e.g., Ginkgolic acid 17:1, CID 5469634): The presence of phenolic or alkylphenol groups in this compound could confer antioxidant or inhibitory properties, akin to ginkgolic acid’s role in blocking enzyme activity .

- Triterpenoid hybrids (e.g., 3-O-Caffeoyl betulin, CID 10153267): Betulin derivatives are noted for their bioactivity, suggesting that this compound might be modified with functional groups (e.g., esters) to enhance solubility or target specificity .

Comparative Analysis of Pharmacological and Industrial Relevance

Substrate vs. Inhibitor Roles

- distinguishes substrates (e.g., DHEAS, CID 12594) from inhibitors (e.g., BSP, CID 5345) based on structural overlays. This compound could align with either category depending on its electronic profile (e.g., hydrogen-bonding capacity, steric bulk) .

- Similarity to oscillatoxin derivatives (): Oscillatoxins (CIDs 101283546, 185389) are marine toxins with polyether chains. If this compound shares a macrocyclic or polyether structure, it may exhibit ionophoric or cytotoxic effects.

Q & A

Q. How to structure a manuscript reporting novel findings for this compound?

- Template :

- Introduction : Link gaps in literature to hypothesis (e.g., "While this compound’s antimicrobial activity is established, its mechanism in Gram-negative biofilms remains unclear").

- Methods : Detail synthetic routes (yields, purification steps) and in silico tools (docking software, parameters).

- Results : Use heatmaps for dose-response trends, scatterplots for correlation analyses.

- Discussion : Contrast findings with prior work, emphasizing methodological improvements (e.g., "Our HPLC protocol reduced solvent interference observed in Smith et al. (2022)") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.